4H-Benzo[4,5]imidazo[1,2-b]pyrazole
Descripción
Propiedades
IUPAC Name |
1H-pyrazolo[1,5-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-6-10-12(8)9/h1-6,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAVIRZESCFSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional comparisons between 4H-benzo[4,5]imidazo[1,2-b]pyrazole and related heterocycles:
Key Findings from Comparative Analysis
Structural Flexibility vs. Rigidity: The pyrazole ring in this compound provides greater rigidity compared to dihydroquinazolinones, which exhibit conformational flexibility due to their reduced pyrimidine ring . This rigidity enhances binding affinity in enzyme inhibition (e.g., COX-2) . Substitution at the C3 position (e.g., bromine, thiophene) increases molecular weight and alters solubility. For example, brominated derivatives (e.g., 22c in ) show improved lipophilicity (logP: 3.2 vs. 2.1 for the parent compound) .
Synthetic Accessibility: Metal-catalyzed methods (e.g., Pd(OAc)₂ in ethanol/toluene) are preferred for functionalizing this compound, achieving yields >75% . In contrast, benzoimidazopyrimidines require harsher conditions (ultrasonic irradiation, 80°C) for cyclization .
Biological Activity: COX-2 Inhibition: Derivatives of this compound exhibit potent COX-2 inhibition (IC₅₀: 0.5 μM), outperforming imidazo[1,2-b]pyrazole analogs (IC₅₀: 1.2 μM) due to enhanced π-π interactions with the enzyme’s hydrophobic pocket . Anticancer Potential: Benzoimidazopyrimidines show moderate cytotoxicity (IC₅₀: 2–10 μM against HeLa cells), while brominated 4H-benzoimidazopyrazole derivatives (e.g., 25 in ) demonstrate selective activity against breast cancer cells (IC₅₀: 1.8 μM) .
Thermal and Chemical Stability: this compound derivatives exhibit high thermal stability (decomposition >300°C, TGA data) , whereas dihydroquinazolinones degrade at lower temperatures (~250°C) due to their labile carbonyl groups .
Critical Analysis of Divergent Evidence
- Synthetic Yields : While Pd-catalyzed Suzuki coupling achieves >75% yields for 4H-benzoimidazopyrazole derivatives , similar methods for benzoimidazopyrimidines report lower yields (50–60%) under identical conditions . This discrepancy may arise from steric hindrance in the latter’s pyrimidine ring.
- Biological Targets : Some studies highlight COX-2 inhibition as the primary activity, whereas others emphasize anticancer or antimicrobial effects. These variations likely stem from substituent-driven changes in molecular polarity and target engagement.
Métodos De Preparación
Cyclocondensation of o-Phenylenediamine Derivatives
Early routes involved the cyclocondensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds. For example, reaction with acryloyl chlorides in refluxing ethanol yielded preliminary imidazole intermediates, which underwent subsequent pyrazole ring closure via hydrazine treatment. However, these methods suffered from low regioselectivity (<50% yield) and required chromatographic purification to isolate the desired product.
Acid-Catalyzed Decarboxylation
Drawing from imidazobenzodiazepine synthesis, decarboxylation of carboxylic acid precursors has been explored. A representative pathway involves heating 3-carboxy-4H-benzoimidazo[1,2-b]pyrazole in mineral oil at 230°C for 5 minutes, analogous to Midazolam production. This method, however, generated a 15–20% isomeric byproduct, necessitating base-mediated isomerization (KOH/EtOH, 25–30°C) to improve purity to >95%.
Modern Catalytic Methods
Transition Metal-Catalyzed Cyclizations
Copper(I) triflate (CuOTf) emerged as an effective catalyst for pyrazole ring formation. In a modified protocol, β-enamine diketones reacted with arylhydrazines under aerobic conditions (O₂, 80°C), achieving 85–92% yields. The mechanism proceeds via in situ generation of 4-acyl-3,5-dihydroxypyrrolone intermediates, followed by nucleophilic substitution and heterocyclization (Scheme 1).
Scheme 1: Proposed mechanism for CuOTf-catalyzed synthesis
$$
\text{β-enamine diketone} + \text{arylhydrazine} \xrightarrow{\text{CuOTf, O}_2} \text{4H-Benzoimidazo[1,2-b]pyrazole}
$$
Iodine-Mediated Oxidative Cyclization
A metal-free approach employs molecular iodine (20 mol%) with tert-butyl hydroperoxide (TBHP) in DMF at 80°C. Aldehyde hydrazones react with electron-deficient olefins via radical intermediates, yielding 4H-benzoimidazopyrazoles in 35–81% yields. Solvent screening revealed DMF as optimal, while CH₃CN provided inferior results (≤50% yield).
Multicomponent Reaction Strategies
DBU-Promoted [3+2] Cycloaddition
1,8-Diazabicycloundec-7-ene (DBU) facilitates [3+2] cycloaddition between pyridinyltriazines and tosylhydrazides. Under optimized conditions (toluene, 110°C), the reaction achieved >90% regioselectivity for the 4H-isomer, avoiding the need for transition metals.
Purification and Isomer Control
Crystallization Techniques
Following synthetic protocols for Midazolam, crude 4H-benzoimidazopyrazole is recrystallized from ethanol/isopropanol mixtures at −15°C. This step reduces isomeric impurities (e.g., 6H-benzoimidazopyrazole) to <5%, as confirmed by HPLC.
Acidic Salt Formation
Treatment with hydrochloric acid in ethanol yields the dihydrochloride salt, which is subsequently converted to the free base via neutralization. This approach enhances crystallinity and purity (>99% by NMR).
Comparative Analysis of Synthetic Routes
Table 1: Key parameters for 4H-Benzoimidazopyrazole synthesis methods
*After isomerization and crystallization.
Q & A
Q. What are the most efficient synthetic routes for 4H-Benzo[4,5]imidazo[1,2-b]pyrazole derivatives?
- Methodological Answer : Two prominent methods include:
- Copper-Catalyzed Coupling : A Cu-catalyzed protocol enables efficient C–C or C–heteroatom bond formation, using aryl halides and heterocyclic precursors under mild conditions (e.g., 80°C in DMF with KCO as base). Yields range from 70–85%, with tolerance for diverse substituents .
- Microwave-Assisted Green Synthesis : A one-pot, microwave-irradiated reaction in water achieves >95% yield by coupling 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., 3-oxo-3-phenylpropionitrile). This method reduces reaction time to minutes and avoids toxic solvents .
Q. How can structural characterization of this compound derivatives be optimized?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm regioselectivity and substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
- HRMS : High-resolution mass spectrometry for exact mass validation (e.g., [M+H] calculated for CHNO: 258.0742) .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems and confirms stereochemistry .
Q. What biological activities are associated with this scaffold?
- Methodological Answer : Standardized assays reveal:
- Anticancer Activity : MTT assays against HeLa cells (IC values: 2–15 µM) via topoisomerase inhibition .
- Antimicrobial Activity : Disk diffusion assays show zone inhibition >20 mm against S. aureus (MIC: 4–32 µg/mL) .
- α-Glucosidase Inhibition : Kinetic studies (K: 0.8–3.5 µM) for diabetes management .
Advanced Research Questions
Q. How can regioselectivity challenges in multi-component reactions be addressed?
- Methodological Answer :
- Orthogonal Protection Strategies : Use tert-butyloxycarbonyl (Boc) or Fmoc groups to direct reactivity. For example, Boc-protected amines in imidazole precursors prevent undesired cyclization .
- Solvent Control : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while non-polar solvents (toluene) promote radical pathways .
Q. What catalytic systems enhance atom economy in large-scale synthesis?
- Methodological Answer :
- Ni/Zn Ferrite Nanoparticles : Enable recyclable catalysis for domino reactions (e.g., Knoevenagel-cyclocondensation) with 90–95% yield and <5% catalyst loss .
- Ru Complexes : Photoactive catalysts (e.g., Ru(bpp)(pydic)) facilitate C–H activation under visible light, reducing reliance on harsh oxidants .
Q. How do fluorinated derivatives improve pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Fluorine at C-7 reduces CYP450-mediated oxidation (t increased from 2.5 to 8.1 hours in rat liver microsomes) .
- Bioavailability : LogP optimization via CF substitution enhances membrane permeability (Caco-2 P > 1 × 10 cm/s) .
Q. What computational tools validate structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding modes to α-glucosidase (ΔG: −9.2 to −11.5 kcal/mol) .
- QSAR Models : 3D-pharmacophore mapping identifies critical hydrogen-bond acceptors (e.g., pyrazole-N) and hydrophobic regions for antimicrobial activity .
Data Contradiction & Resolution
Q. Conflicting reports on anticancer efficacy: How to resolve discrepancies?
- Methodological Answer :
- Standardize Assay Conditions : Variability in cell lines (e.g., MCF-7 vs. HepG2) and serum concentrations (5% vs. 10% FBS) significantly alter IC values. Use NCI-60 panel protocols for consistency .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed activity .
Q. Why do microwave and conventional heating yield different product ratios?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Microwave irradiation (150°C, 10 min) favors kinetic products (e.g., SNAr adducts), while prolonged heating (12 hours, reflux) leads to thermodynamic isomers .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .
Experimental Design & Optimization
Q. How to design a library for SAR studies?
- Methodological Answer :
- Scaffold Diversification : Introduce substituents at C-3 (electron-withdrawing groups) and C-8 (bulky aryl groups) via Suzuki-Miyaura coupling .
- Parallel Synthesis : Use automated liquid handlers to vary substituents (e.g., 20 amines, 15 aldehydes) in a 96-well plate format .
Q. What strategies mitigate byproducts in one-pot syntheses?
- Methodological Answer :
- Sequential Addition : Add reagents in stages (e.g., aldehyde first, then nitrile) to prevent premature cyclization .
- Solid-Phase Extraction : Use silica-bound scavengers (e.g., trisamine for acid removal) to purify intermediates in situ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
